(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol
Descripción
Propiedades
IUPAC Name |
(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHCPDNALYKLGU-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H11NO3S and a molecular weight of 237.28 g/mol, this compound has been studied for various pharmacological properties, including antibacterial and antifungal activities.
Chemical Structure
The compound features a unique oxolane ring substituted with a benzoxazole moiety and a sulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol. A patent (AU2022237769A1) indicates its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .
Case Study:
In a laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial potential.
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro assays revealed that it effectively inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, which is competitive with existing antifungal agents.
The proposed mechanism of action for (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol involves disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. This dual action makes it a candidate for further exploration in both antibacterial and antifungal therapies.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by its unique benzoxazole moiety, which contributes to its biological activity. The structural features include:
- Molecular Formula : CHNOS
- Molecular Weight : 237.28 g/mol
- CAS Number : 2166264-93-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol. Research indicates that compounds containing benzoxazole derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's efficacy was attributed to its ability to inhibit bacterial cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Benzoxazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study :
In vitro studies conducted on human cancer cell lines revealed that (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol exhibited cytotoxic effects, leading to a decrease in cell viability and induction of programmed cell death . These findings suggest potential therapeutic applications in cancer treatment.
Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that certain benzoxazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy of Benzoxazole Derivatives
Synthesis and Formulation
The synthesis of (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yield and purity.
Synthesis Overview :
- Formation of the benzothiazole ring.
- Introduction of the oxolane structure through cyclization.
- Functionalization to achieve the desired sulfanyl group.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Aromatic vs.
- Stereochemical Impact : The (3R,4R) configuration in the target compound and ’s analog differentiates them from racemic or (3R,4S) isomers (e.g., ), which may exhibit divergent biological activities .
- Functional Group Reactivity : The sulfanyl group in the target compound is prone to oxidation (forming sulfoxides/sulfones), unlike the stable ether linkage in ’s analog or the ester group in ’s compound .
Pharmaceutical Potential :
- The benzoxazole-sulfanyl motif in the target compound is associated with kinase inhibition and antimicrobial activity, as benzoxazole derivatives are known to interact with ATP-binding pockets .
- In contrast, pyrazole-containing analogs () are often explored for anti-inflammatory or anticancer applications due to their hydrogen-bonding capacity with biological targets .
Material Science :
Challenges and Limitations
- Solubility : The benzoxazole-sulfanyl group in the target compound may reduce aqueous solubility compared to hydroxymethyl or pyrazole derivatives, necessitating formulation adjustments for drug delivery.
- Stereochemical Purity : Unlike racemic mixtures (e.g., ), the (3R,4R) configuration requires enantioselective synthesis, increasing production complexity .
Métodos De Preparación
Stereoselective Oxolane Formation
- The oxolane ring with (3R,4R)-configuration is commonly synthesized via asymmetric dihydroxylation of a suitable diene or by stereoselective ring closure of a chiral precursor bearing hydroxyl groups at C3 and C4.
- Chiral pool synthesis using enantiomerically pure sugars or diols can be employed to obtain the desired diastereomer.
- Typical reagents include osmium tetroxide (OsO4) for dihydroxylation or Sharpless asymmetric epoxidation followed by ring closure.
Introduction of Sulfanyl Group at C4
- The 4-position hydroxyl group on oxolane is converted into a good leaving group (e.g., mesylate or tosylate).
- Nucleophilic substitution with a thiol derivative of benzoxazole or a sulfur nucleophile followed by benzoxazole coupling is performed.
- Conditions favoring SN2 reaction with inversion are optimized to retain stereochemistry at C4.
Attachment of 1,3-Benzoxazol-2-yl Group
- The benzoxazole moiety is introduced via nucleophilic substitution or coupling reactions.
- A common approach involves the reaction of 2-mercaptobenzoxazole with the activated oxolane intermediate.
- Alternatively, the benzoxazole ring can be constructed in situ after sulfur attachment, via cyclization reactions involving ortho-aminophenol derivatives and carbonyl reagents.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of (3R,4R)-oxolane-3,4-diol | Asymmetric dihydroxylation of diene with OsO4/NMO | High enantiomeric excess (>95%) |
| 2. Conversion of C4-OH to leaving group | Treatment with tosyl chloride (TsCl), pyridine | Formation of 4-tosylate intermediate |
| 3. Nucleophilic substitution with 2-mercaptobenzoxazole | Reaction in DMF at 60-80 °C, presence of base (e.g., K2CO3) | Formation of 4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol |
| 4. Purification | Column chromatography or recrystallization | Isolated yield 60-75%, stereochemistry confirmed by NMR and chiral HPLC |
Analytical and Research Findings
- Stereochemical Integrity: Confirmed by chiral HPLC and optical rotation measurements. The (3R,4R) configuration remains intact post substitution.
- Spectroscopic Data:
- [^1H NMR](pplx://action/followup) shows characteristic signals for oxolane protons and aromatic benzoxazole protons.
- [^13C NMR](pplx://action/followup) confirms the presence of oxolane carbons and benzoxazole carbons.
- Mass Spectrometry confirms molecular ion peak consistent with the molecular formula.
- Reaction Yields: Typically range from 60% to 75% for the key sulfanyl substitution step.
- Purity: >98% by HPLC after purification.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Oxolane ring formation | OsO4/NMO asymmetric dihydroxylation | High stereoselectivity |
| Leaving group formation | TsCl, pyridine, 0-25 °C | Efficient conversion |
| Sulfanyl substitution | 2-mercaptobenzoxazole, K2CO3, DMF, 60-80 °C | SN2 mechanism, retention of stereochemistry |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and enantiomeric excess |
| Yield | 60-75% | Moderate to good |
Notes on Alternative Synthetic Routes
- Some patents and literature suggest using preformed benzoxazolylthiol derivatives that can be directly coupled to oxolane intermediates.
- Enzymatic or chemoenzymatic methods for stereoselective synthesis of the oxolane ring have been explored but are less common.
- Protective group strategies may be employed to mask hydroxyl groups during substitution to improve selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol, and how can stereochemical purity be ensured?
- Methodology : Utilize asymmetric synthesis techniques, such as chiral auxiliary-mediated cyclization or enantioselective catalysis, to control stereochemistry. For example, oxolane derivatives with sulfanyl groups can be synthesized via nucleophilic substitution of activated oxolane intermediates with benzoxazole thiols under inert conditions. Stereochemical integrity is confirmed using chiral HPLC or polarimetry, as demonstrated in structurally related lactone syntheses .
- Validation : X-ray crystallography (as in ) or NOESY NMR can resolve absolute configurations.
Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?
- Methodology :
- Structural analysis : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; H/C NMR to assign substituents on the oxolane and benzoxazole rings.
- Functional groups : IR spectroscopy to identify hydroxyl (-OH) and sulfanyl (-S-) stretches.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) for quantitative analysis .
Q. How should researchers handle this compound safely given limited toxicological data?
- Protocols :
- Use PPE (gloves, lab coats, chemical goggles) and work in a fume hood to avoid inhalation or skin contact, as advised for structurally similar sulfanyl-oxolane derivatives .
- Store in airtight containers under nitrogen to prevent oxidation of the sulfanyl group .
- Dispose via licensed waste management services, as recommended for benzoxazole-containing compounds .
Advanced Research Questions
Q. How does the stereochemistry at C3 and C4 influence the compound’s reactivity or biological activity?
- Experimental design : Synthesize all four stereoisomers (3R,4R; 3R,4S; 3S,4R; 3S,4S) and compare their:
- Kinetic stability : Accelerated degradation studies under varying pH/temperature.
- Biological activity : Screen against targets like kinases or GPCRs, where benzoxazole moieties are known inhibitors.
- Data interpretation : Use molecular docking to correlate stereochemistry with binding affinity .
Q. What strategies can resolve contradictions in stability data under aqueous vs. anhydrous conditions?
- Approach :
- Conduct controlled stability studies using H NMR to track degradation products (e.g., hydrolysis of the oxolane ring).
- Compare results in buffered solutions (pH 2–10) and organic solvents (DMF, DMSO).
- Apply Arrhenius kinetics to predict shelf-life, as seen in related oxolane-lactone systems .
Q. How can computational modeling optimize this compound’s solubility without compromising bioactivity?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to predict logP and pKa values.
- Perform CoMFA/CoMSIA to correlate substituent effects (e.g., benzoxazole vs. benzothiazole) with solubility and target binding.
- Validate predictions via experimental solubility assays in PBS and DMSO .
Q. What are the environmental implications of releasing this compound, and how can its ecotoxicity be assessed?
- Protocol :
- Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (Test 305).
- Use Daphnia magna or algal toxicity assays to determine EC50 values, as applied to sulfanyl-containing heterocycles .
Data Presentation
Table 1 : Key Physicochemical Properties of (3R,4R)-4-(1,3-Benzoxazol-2-ylsulfanyl)oxolan-3-ol
Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | % Purity Remaining (HPLC) | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 4 | 92 | Oxolane ring-opened diol |
| 8 | 78 | Benzoxazole sulfoxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
